4-Mercapto-4-methyl-1-pentanol
CAS No.:
Cat. No.: VC18348402
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14OS |
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Molecular Weight | 134.24 g/mol |
IUPAC Name | 4-methyl-4-sulfanylpentan-1-ol |
Standard InChI | InChI=1S/C6H14OS/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 |
Standard InChI Key | LYYCZSHAGOLATI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCCO)S |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Mercapto-4-methyl-1-pentanol (C₆H₁₄OS) features a pentanol backbone with a methyl and mercapto (-SH) group at the fourth carbon. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 4-mercapto-4-methylpentan-1-ol | |
SMILES | SC(C)(C)CCCO | |
Molecular Weight | 134.24 g/mol | |
CAS Registry Number | 1316844-15-1 |
The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl and thiol groups, as inferred from related thiol-alcohol systems .
Physical and Chemical Properties
Experimental and calculated properties are summarized below:
Notes:
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Boiling point and density data are extrapolated from structurally similar compounds like 4-mercapto-4-methyl-2-pentanol .
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The compound’s solubility in polar solvents (e.g., methanol) is enhanced by its hydroxyl group, while its thiol moiety contributes to reactivity .
Synthesis and Production
Synthetic Routes
The primary synthesis involves Michael addition of cysteine to α,β-unsaturated carbonyl compounds under alkaline conditions . For example:
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Precursor Preparation: Mesityl oxide reacts with cysteine to form a cysteine-S-conjugate.
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Purification: Flash chromatography isolates the product with yields of 29.7–35% .
Alternative methods utilize microbial β-lyase enzymes to release free thiols from precursors, though conversion rates are often low (<5%) .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315 (Skin irritation) | Wear protective gloves | |
H319 (Eye irritation) | Use eye protection | |
H335 (Respiratory irritation) | Ensure adequate ventilation |
Analytical Characterization
Spectroscopic Data
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NMR: ¹H NMR (D₂O) signals include δ 1.41 (s, 2×CH₃), 3.92 (dd, J = 4.2 and 7.8 Hz, H₂NCH) .
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Mass Spectrometry: Base peak at m/z 220 corresponds to [M+H]⁺ .
Chromatographic Methods
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GC-MS: Kovats Retention Index: 1185 (non-polar), 1838 (polar) .
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HPLC: Chiral separation achieved using n-heptane/isopropanol (90:10) .
Environmental and Regulatory Considerations
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Aquatic Toxicity: Classified as Aquatic Acute 3 (harmful to aquatic life) .
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Biodegradation: Limited data; recommended for disposal via incineration .
Future Research Directions
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